![molecular formula C15H13FO4 B6402844 3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1262006-83-6](/img/structure/B6402844.png)
3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid (3-FMP-2-MBA) is a compound belonging to the class of organic compounds known as phenyl benzoic acids. It is a white, crystalline solid with a melting point of 116-118°C and is soluble in water and other polar solvents. 3-FMP-2-MBA is a versatile compound that has been used in a variety of scientific applications, such as synthesis, biochemical and physiological studies, and laboratory experiments. In
Scientific Research Applications
3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, such as synthesis, biochemical and physiological studies, and laboratory experiments. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of fluorescent dyes for use in biological imaging and sensing. Additionally, 3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95% has been used in the synthesis of novel compounds for use in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95% is not well understood. However, it is believed to interact with various proteins and enzymes, leading to changes in their activity. It is also believed to interact with membrane-bound receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95% are not fully understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine. Additionally, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of the hormone prostaglandin.
Advantages and Limitations for Lab Experiments
3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available in most research laboratories. It is also relatively stable and has a low toxicity, making it safe to use in laboratory experiments. Additionally, it is soluble in a variety of polar solvents, making it easy to work with.
However, there are some limitations to using 3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments. The compound is not very soluble in non-polar solvents, making it difficult to work with in certain experiments. Additionally, the compound has a relatively low melting point, making it prone to decomposition at higher temperatures.
Future Directions
The potential future directions for 3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95% are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to identify new applications for the compound, such as drug discovery and development. Additionally, further research is needed to improve the synthesis method of the compound, as well as to develop new methods for its synthesis. Finally, further research is needed to identify new compounds that can be synthesized from 3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95%, such as pharmaceuticals, agrochemicals, and dyes.
Synthesis Methods
3-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95% can be prepared by the reaction of 4-fluoro-3-methoxyphenol and 2-methoxybenzoic acid in the presence of a base, such as sodium hydroxide, in an organic solvent, such as ethanol. The reaction is carried out at a temperature of 110-120°C for 4-6 hours. The product is then purified by recrystallization from an appropriate solvent.
properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-13-8-9(6-7-12(13)16)10-4-3-5-11(15(17)18)14(10)20-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUVCGXRKWZPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690192 |
Source
|
Record name | 4'-Fluoro-2,3'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262006-83-6 |
Source
|
Record name | 4'-Fluoro-2,3'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.